2-bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine
Overview
Description
2-bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine is an organic compound that features a pyridine ring substituted with a bromo group and a tetrahydropyranyl methoxy group
Scientific Research Applications
2-bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine has several applications in scientific research:
Organic synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal chemistry: Potential use in the development of pharmaceutical compounds due to its structural features.
Biological studies: Investigated for its interactions with biological molecules and potential biological activity.
Safety and Hazards
Mechanism of Action
Target of action
The compound contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . This structure is often found in bioactive compounds and drugs, suggesting that this compound might interact with biological targets in a manner similar to other pyridine derivatives .
Mode of action
The exact mode of action would depend on the specific biological target of this compound. Pyridine derivatives are often involved in reactions with enzymes or receptors in the body, where they can act as inhibitors or activators .
Biochemical pathways
Without specific information, it’s hard to say exactly which biochemical pathways this compound might affect. Pyridine derivatives are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
Result of action
The molecular and cellular effects of this compound would depend on its specific biological targets and mode of action. Given the wide range of activities associated with pyridine derivatives, the effects could potentially be quite diverse .
Action environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, including pH, temperature, presence of other molecules, and specific conditions within the body. The bromine atom and the methoxy group in the compound might also play a role in its stability.
Biochemical Analysis
Biochemical Properties
2-Bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, potentially acting as an inhibitor or modulator. For instance, it may bind to active sites of enzymes, altering their activity and affecting metabolic pathways. The compound’s bromine atom can form halogen bonds with amino acid residues, while the tetrahydropyran group may enhance its solubility and stability in biological systems .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit specific kinases involved in signal transduction, leading to altered cellular responses. Additionally, the compound could modulate the expression of genes related to cell growth and apoptosis, thereby impacting cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to biomolecules such as proteins and nucleic acids, influencing their structure and function. The compound can act as an enzyme inhibitor by occupying the active site or allosteric sites, preventing substrate binding or altering enzyme conformation. Furthermore, it may affect gene expression by interacting with transcription factors or epigenetic regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over extended periods, leading to reduced efficacy. Long-term exposure to the compound in vitro or in vivo can result in cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic benefits by modulating specific biochemical pathways. Higher doses could lead to toxic or adverse effects, such as oxidative stress or organ damage. Determining the optimal dosage is essential for maximizing its therapeutic potential while minimizing side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may inhibit enzymes in the cytochrome P450 family, affecting drug metabolism and detoxification processes. Additionally, the compound could alter the levels of key metabolites, impacting cellular energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins, facilitating its uptake and localization. The compound’s distribution can affect its concentration in different cellular compartments, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound could localize to the nucleus, where it interacts with DNA and transcription factors, or to the mitochondria, affecting cellular respiration and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine typically involves the bromination of 3-hydroxypyridine followed by the protection of the hydroxyl group with tetrahydropyran. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of appropriate safety measures and optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The pyridine ring can be oxidized or reduced under specific conditions.
Hydrolysis: The tetrahydropyranyl group can be hydrolyzed to reveal the hydroxyl group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of dihydropyridines.
Hydrolysis: Formation of 3-hydroxypyridine.
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromopropoxy)tetrahydro-2H-pyran: Similar in structure but with a different substitution pattern.
2-(Bromomethyl)tetrahydro-2H-pyran: Another brominated tetrahydropyran derivative.
4-Bromotetrahydropyran: A simpler brominated tetrahydropyran compound.
Properties
IUPAC Name |
2-bromo-3-(oxan-4-ylmethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c12-11-10(2-1-5-13-11)15-8-9-3-6-14-7-4-9/h1-2,5,9H,3-4,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEOSMHMYCJYPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(N=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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